molecular formula C11H24O2Si B1400368 trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol CAS No. 1394119-83-5

trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol

Cat. No. B1400368
M. Wt: 216.39 g/mol
InChI Key: QNUGWZOQASOOEE-UHFFFAOYSA-N
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Description

“trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol” is a chemical compound with the molecular formula C11H24O2Si . It has an average mass of 216.393 Da and a monoisotopic mass of 216.154556 Da . The compound is also known by its IUPAC name, ((1r,3r)-3-((tert-butyldimethylsilyl)oxy)cyclobutyl)methanol .


Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C11H24O2Si. It contains 11 carbon atoms, 24 hydrogen atoms, 2 oxygen atoms, and 1 silicon atom . The InChI Code for this compound is 1S/C11H24O2Si/c1-11(2,3)14(4,5)13-10-6-9(7-10)8-12/h9-10,12H,6-8H2,1-5H3/t9-,10- .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 216.4 . The compound should be stored in a freezer to maintain its stability .

Scientific Research Applications

Synthesis of New Analogues

Trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol has been utilized in the synthesis of new compounds. For instance, Legraverend et al. (1992) synthesized new carbocyclic analogues of oxetanocin A and G related to 4-deazaadenosine and 7-deazaguanosine (Legraverend et al., 1992).

Chromatographic Separation

In chromatographic studies, Mann et al. (1997) described the direct liquid chromatographic separation of enantiomers, including those related to the synthesis of atorvastatin, a HMG-CoA reductase inhibitor (Mann et al., 1997).

Photochemical Reactions

McGovern et al. (1986) explored the photochemical reactions of compounds similar to trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol, focusing on its isomers and their attraction properties in fruit flies (McGovern et al., 1986).

Cyclobutane Ring Opening

Wenska and Paszyc (1990) investigated the chloranil- and dicyanoanthracene-sensitized reactions of dimethylthymine dimers, including the cyclobutane ring opening to yield monomers (Wenska & Paszyc, 1990).

Synthesis and Characterization

Lienhard et al. (2003) reported on the synthesis and characterization of cyano-substituted disilacyclobutane rings, demonstrating evidence for a trans/cis exchange process (Lienhard et al., 2003).

Stereochemical Properties

Kellogg et al. (1976) explored the stereochemical properties of certain 4-tert-butylcyclohexyl derivatives, providing insights into the stereochemistry of related compounds (Kellogg et al., 1976).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

properties

IUPAC Name

[3-[tert-butyl(dimethyl)silyl]oxycyclobutyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O2Si/c1-11(2,3)14(4,5)13-10-6-9(7-10)8-12/h9-10,12H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNUGWZOQASOOEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol

Citations

For This Compound
2
Citations
WH Dall - 1890 - books.google.com
The Wagner Free Institute of Science, in its object to promote the cause of Science by encouraging original research and publishing the results, now issues the third volume of its …
Number of citations: 243 books.google.com
WH Dall - Trans, 1890
Number of citations: 24

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